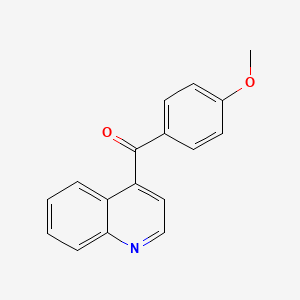

4-(4-Methoxybenzoyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1706435-78-0 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(4-methoxyphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C17H13NO2/c1-20-13-8-6-12(7-9-13)17(19)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3 |

InChI Key |

FAKIAROORMMXRS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methoxybenzoyl Quinoline and Its Structural Analogs

Direct Synthesis Approaches for 4-(4-Methoxybenzoyl)quinoline

Direct methods for the synthesis of 4-aroylquinolines, including the title compound, often involve multi-step sequences starting from simpler quinoline (B57606) precursors or the construction of the quinoline ring with the aroyl group already incorporated.

While a dedicated report on the synthesis of this compound is not prevalent, its preparation can be effectively designed based on established methodologies for analogous 4-aroylquinolines. A highly plausible and effective route is the oxidation of a (4-methoxyphenyl)(quinolin-4-yl)methanol precursor. This precursor can be synthesized via the Grignard reaction between quinoline-4-carboxaldehyde and a 4-methoxyphenylmagnesium halide.

A comprehensive synthetic strategy, adapted from the synthesis of 4-aroyl-6,7,8-trimethoxyquinolines, involves the following steps nih.gov:

Preparation of Quinoline-4-carboxaldehyde : This key intermediate can be prepared from 4-methylquinoline. The benzylic oxidation of the methyl group to an aldehyde is commonly achieved using selenium dioxide (SeO₂) in a suitable solvent like dioxane.

Grignard Reaction : The quinoline-4-carboxaldehyde is then treated with 4-methoxyphenylmagnesium bromide, prepared from 4-bromoanisole and magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF). This nucleophilic addition reaction yields the secondary alcohol, (4-methoxyphenyl)(quinolin-4-yl)methanol. nih.gov

Oxidation to Ketone : The final step is the oxidation of the secondary alcohol to the target ketone, this compound. A variety of oxidizing agents can be employed, with pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) being common choices for this transformation. nih.gov

Table 1: Plausible Synthetic Route for this compound

| Step | Starting Material(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4-Methylquinoline | Selenium Dioxide (SeO₂) | Quinoline-4-carboxaldehyde |

| 2 | Quinoline-4-carboxaldehyde, 4-Bromoanisole, Mg | Tetrahydrofuran (THF) | (4-Methoxyphenyl)(quinolin-4-yl)methanol |

| 3 | (4-Methoxyphenyl)(quinolin-4-yl)methanol | Pyridinium Dichromate (PDC) | This compound |

An alternative, though potentially lower-yielding, approach is the direct Friedel-Crafts acylation of quinoline. organic-chemistry.orgkhanacademy.org This reaction would involve treating quinoline with 4-methoxybenzoyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). However, Friedel-Crafts reactions on pyridine-containing heterocycles can be complex due to the Lewis basicity of the ring nitrogen, which can coordinate with the catalyst and deactivate the ring towards electrophilic substitution. organic-chemistry.org Intramolecular Friedel-Crafts acylations are often more successful for constructing fused quinoline systems. researchgate.netresearchgate.net

The mechanism of the primary synthetic route described above can be understood by examining each step individually.

Grignard Reaction Mechanism : The reaction begins with the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide. The carbon atom bound to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of quinoline-4-carboxaldehyde. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., saturated aqueous NH₄Cl) protonates the alkoxide to yield the secondary alcohol. nih.gov

Oxidation Mechanism (PDC) : The oxidation of the secondary alcohol to a ketone using a chromium(VI) reagent like PDC involves the formation of a chromate ester intermediate. A base (often pyridine (B92270), present in the reagent) then abstracts the proton from the carbinol carbon, leading to the elimination of a Cr(IV) species and the formation of the ketone C=O double bond.

Friedel-Crafts Acylation Mechanism : In the hypothetical direct acylation route, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of 4-methoxybenzoyl chloride, which facilitates the departure of the chloride ion to form a highly electrophilic acylium ion. This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the quinoline ring. The reaction is subject to regioselectivity challenges and potential catalyst deactivation. organic-chemistry.orgkhanacademy.org

Synthesis of Related Quinoline Derivatives Incorporating the Methoxybenzoyl Group

The this compound scaffold serves as a building block for more complex molecular architectures, including quinolones, fused heterocycles, and coordination complexes.

Quinolones, specifically quinolin-4-ones, are a significant class of heterocycles. mdpi.com The synthesis of a quinolone derivative bearing a methoxybenzoyl group could be achieved through several classic methods, such as the Gould-Jacobs reaction. This approach would involve the reaction of an appropriately substituted aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

A more direct route could involve a variation of the Conrad-Limpach synthesis. A plausible pathway for a 2-(4-methoxybenzoyl)-quinolin-4-one would involve the condensation of aniline with a β-ketoester containing the desired aroyl group, such as ethyl 2-(4-methoxybenzoyl)acetoacetate. The reaction typically proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (Dieckmann condensation) to form the quinolone ring. Various synthetic strategies for quinolin-4-ones have been developed, including methods catalyzed by transition metals like palladium and cobalt. mdpi.comorganic-chemistry.org For instance, a method for synthesizing 3-methoxy-4-phenyl-2-quinolone involves the acylation of 2-aminobenzophenone followed by an alkaline cyclization step, demonstrating a viable route from an existing aroyl amine. mdpi.com

The construction of additional heterocyclic rings fused to the methoxybenzoyl quinoline core creates polycyclic systems with diverse chemical properties.

Pyrazoloquinolines : The synthesis of pyrazolo[3,4-b]quinolines is well-documented and often involves the condensation of a 3-aminoquinoline derivative with a 1,3-dicarbonyl compound or the reaction of a 5-aminopyrazole with a suitable ketone or aldehyde. nih.govresearchgate.netmdpi.com To create a pyrazoloquinoline containing the 4-(4-methoxybenzoyl) moiety, one could employ a Friedländer-type condensation. For example, reacting 5-amino-3-methyl-1-phenylpyrazole with a 2-aminoaryl ketone analog, such as 2-amino-4'-(methoxy)benzophenone, would directly yield the corresponding pyrazolo[3,4-b]quinoline. Multicomponent reactions are also increasingly used for the efficient, one-pot synthesis of these systems. researchgate.netmdpi.com

Pyrroloquinolines : Pyrrolo[2,3-b]quinoline and pyrrolo[2,3-c]quinoline systems are found in several natural alkaloids and possess interesting biological activities. nih.gov Their synthesis often involves building the pyrrole ring onto a pre-existing quinoline. A plausible synthesis of a pyrroloquinoline derivative of this compound could start with the introduction of functional groups at the C-2 and C-3 positions of the quinoline ring. For instance, a 2-chloro-3-formyl-4-(4-methoxybenzoyl)quinoline could undergo a series of reactions, such as condensation with an amine followed by intramolecular cyclization, to form the fused pyrrole ring. researchgate.netresearchgate.net

The this compound molecule possesses ideal features to act as a chelating ligand for metal ions. The hard nitrogen atom of the quinoline ring and the hard oxygen atom of the benzoyl carbonyl group can form a stable five-membered chelate ring with a metal center. This N,O-bidentate coordination is a common motif in coordination chemistry. rsc.orgmdpi.com

Numerous quinoline-based ligands have been used to synthesize coordination complexes with a wide range of transition metals and lanthanides. nih.govresearchgate.netresearchgate.netnih.gov By analogy, this compound is expected to form stable complexes with metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(III). The synthesis of such complexes typically involves reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent like ethanol or methanol, often with gentle heating to facilitate the reaction. mdpi.com The resulting complexes can exhibit diverse coordination geometries (e.g., tetrahedral, square planar, octahedral) depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. uni-muenchen.demdpi.com

Table 2: Examples of Metal Centers and Ligand Types in Quinoline-Based Complexes

| Metal Center(s) | Ligand Type / Donor Atoms | Reference |

|---|---|---|

| Cu(I), Ag(I), Au(I) | P,N-donor (phosphine-quinoline) | uni-muenchen.de |

| Ag(I) | N,N-donor (Schiff base-quinoline) | mdpi.com |

| Co(II), Ni(II), Zn(II), Cd(II) | N,N-donor (fused quinolino[3,2-b]benzodiazepine) | nih.gov |

| Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | N,O-donor (quinoline-3-carbohydrazide Schiff base) | mdpi.com |

| Lanthanides (Nd, Eu, Tb, Er) | N,O,O-donor (quinoline-2,4-dicarboxylate) | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | N,N,O-donor (julolidine-quinoline Schiff base) | rsc.org |

Green Chemistry Approaches and Reaction Optimization in Quinoline Synthesis

The development of environmentally benign and efficient synthetic protocols is a cornerstone of modern medicinal and materials chemistry. In the context of quinoline synthesis, green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.org This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov

The application of ultrasound irradiation in the synthesis of quinoline derivatives offers significant advantages over conventional thermal heating methods. rsc.org These benefits include dramatically reduced reaction times, lower energy consumption, and often higher product yields, positioning it as an environmentally friendly method. nih.govrsc.org For instance, in the N-alkylation of imidazole nuclei for creating hybrid quinoline-imidazole compounds, ultrasound irradiation was found to be substantially more efficient than traditional heating. rsc.org A comparative study highlighted that reactions under ultrasound were completed in 150–180 minutes, whereas conventional methods required 720–960 minutes. rsc.org

Furthermore, ultrasound can facilitate one-pot, multi-component reactions in aqueous media, further enhancing the green credentials of the synthesis. nih.gov One such protocol involves the three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation to produce 2-substituted quinolines in good yields. nih.gov

Table 1: Comparison of Ultrasound (US) Irradiation vs. Conventional Thermal Heating (TH) in the Synthesis of Hybrid Quinoline-Imidazole Derivatives

| Parameter | Conventional Thermal Heating (TH) | Ultrasound (US) Irradiation |

|---|---|---|

| Reaction Time | 720–960 minutes | 150–180 minutes |

| Global Yield | Baseline | ~5% higher than TH |

| Product Selectivity | Standard distribution | ~15% higher yield of dihydro-benzopyrrolo-imidazolo quinoline |

Data sourced from a study on hybrid quinoline-imidazole synthesis. rsc.org

While transition-metal catalysis is a powerful tool in organic synthesis, the development of metal-free protocols for quinoline synthesis is highly desirable to avoid the costs, toxicity, and potential product contamination associated with precious metals. nih.gov Recent advancements have focused on using readily available, inexpensive, and environmentally benign catalysts like molecular iodine or employing catalyst-free conditions. rsc.orgresearchgate.net

One notable metal-free approach involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. For example, a protocol using iodide catalysis facilitates the synthesis of functionalized quinoline derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines. nih.gov This method is praised for its broad substrate scope, moderate-to-good yields, and avoidance of transition metals. nih.gov

Molecular iodine has also been effectively used as a catalyst in a one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This method is advantageous due to the low cost and eco-friendly nature of the catalyst, high regioselectivity, and the formation of multiple C-C and C-N bonds in a single operation. rsc.org Other metal-free strategies include modifications of classic reactions like the Skraup and Doebner-Von Miller syntheses, utilizing microwave irradiation or ionic liquids to improve efficiency and environmental compatibility. mdpi.com

Systematic optimization of reaction conditions is crucial for maximizing product yield, minimizing side-product formation, and ensuring the efficiency and scalability of a synthetic protocol. researchgate.net Key parameters that are often screened include the choice of catalyst, solvent, oxidant, temperature, and reaction atmosphere. researchgate.netrsc.org

In the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes, a screening of conditions revealed that the reaction atmosphere plays a critical role. researchgate.net The highest yield (85%) was achieved under an oxygen atmosphere, which was essential for the dehydrogenation step. The yield dropped to 78% under air and significantly to 62% under an argon atmosphere, highlighting the importance of the oxidant in the reaction cascade. researchgate.net

Similarly, the optimization of a one-pot synthesis of quinolines from 1,3-ynones and o-aminothiophenol involved a systematic evaluation of solvents, ligands, and oxidants. rsc.org Aprotic polar solvents like DMF were found to be optimal, while various ligands and oxidants were tested to maximize the yield. Molecular iodine (I₂) was identified as the most effective oxidant, leading to a 92% yield of the desired quinoline product. rsc.org The absence of an oxidant resulted in a substantially lower yield of 60%. rsc.org

Table 2: Effect of Reaction Atmosphere on Quinoline Synthesis Yield

| Entry | Atmosphere | Yield (%) |

|---|---|---|

| 1 | Oxygen | 85 |

| 2 | Air | 78 |

| 3 | Argon | 62 |

Results from the optimization of a carbocatalyst-mediated reaction between 2-isopropenylaniline and benzaldehyde. researchgate.net

Role of 4-Methoxybenzoyl-Derived Reagents in Organic Synthesis

Reagents derived from 4-methoxybenzoic acid, particularly 4-methoxybenzoyl chloride, are versatile building blocks in organic chemistry. chemimpex.comganeshremedies.com They serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comganeshremedies.com

Recent innovations in photoredox catalysis have expanded the synthetic utility of common organic reagents. 4-Methoxybenzoyl chloride can function as a precursor to acyl radicals under visible-light photocatalysis. chemicalbook.com A novel strategy employs a nucleophilic organic catalyst to generate acyl radicals from their corresponding chlorides via a nucleophilic acyl substitution pathway. rsc.org

This method is particularly significant because it allows for the activation of acyl chlorides, which have high reduction potentials and are not easily activated by traditional redox mechanisms. rsc.org The process uses low-energy blue LEDs, making it an accessible and mild method for radical generation. The resulting nucleophilic acyl radical can then be trapped by electron-poor olefins in Giese-type addition reactions to form new carbon-carbon bonds. rsc.org

As a reactive acylating agent, 4-methoxybenzoyl chloride is widely used to introduce the 4-methoxybenzoyl group into various molecules, facilitating the synthesis of complex structures. ganeshremedies.comchemicalbook.com It reacts readily with alcohols, amines, and carboxylic acids to form esters, amides, and anhydrides, respectively. ganeshremedies.comchemicalbook.com

This reactivity is harnessed in the synthesis of a wide array of heterocyclic compounds. chemicalbook.com For instance, 1,3-diketones synthesized from 4-methoxybenzoyl chloride can be used in one-pot syntheses of various pyrazole derivatives. chemicalbook.com Beyond heterocycles, it is a key reagent in the synthesis of other biologically active molecules, including stilbene and dihydrostilbene derivatives with potential anti-cancer activity and coumarin dimers that have shown potential activity against HIV-1. chemicalbook.com Its role as a fundamental building block underscores its importance in constructing diverse molecular architectures for medicinal chemistry and materials science. chemimpex.com

Spectroscopic Characterization of 4 4 Methoxybenzoyl Quinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule.

1H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most widely used methods for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons.

In the ¹H NMR spectrum of a derivative, N-(4-Methoxybenzyl)-3-nitroquinolin-4-amine, the following signals were observed in Chloroform-d (CDCl₃) at 500 MHz: a singlet at δ 9.87 ppm corresponding to one proton, a doublet at δ 9.40 ppm (J = 0.9 Hz) for one proton, and signals for the 4-methoxybenzyl group. nih.gov For another derivative, 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine, the spectrum in CDCl₃ showed a singlet at δ 9.37 ppm, a doublet at δ 8.25 ppm (J = 9.4 Hz), and other signals corresponding to the aromatic and methoxy (B1213986) protons. nih.gov

The following table summarizes the ¹H NMR spectral data for a selection of 4-(4-Methoxybenzoyl)quinoline derivatives.

| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| N-(4-Methoxybenzyl)-3-nitroquinolin-4-amine | Chloroform-d | 9.87 (s, 1H), 9.40 (d, J = 0.9 Hz, 1H), ... |

| 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine | Chloroform-d | 9.37 (s, 1H), 8.25 (d, J = 9.4 Hz, 1H), 7.58 (s, 1H), 7.31 (d, J = 8.7 Hz, 2H), 7.11 (dd, J = 9.4, 2.7 Hz, 1H), 6.96 (d, J = 8.7 Hz, 2H), 5.04 (d, J = 5.3 Hz, 2H), 3.99 (s, 3H), 3.84 (s, 3H) |

| (2-Aminophenyl)(4-methoxyphenyl)methanone | Not specified | 3.88 (s, 3H), 5.85 (br s, 2H), 6.63 (ddd, J = 7.8, 7.3, 0.9 Hz, 1H), 6.74 (d, J = 7.8 Hz, 1H), 6.95 (d, J = 8.7 Hz, 2H), 7.28 (ddd, J = 7.8, 7.3, 1.4 Hz, 1H), 7.46 (dd, J = 7.8, 1.4 Hz, 1H), 7.68 (d, J = 8.7 Hz, 2H) sorbonne-universite.fr |

13C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments.

For 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine, the ¹³C NMR spectrum (126 MHz, Chloroform-d) showed signals at δ 160.1, 151.2, 128.9, 128.7, 128.1, 125.5, 118.3, 115.0, 112.6, 56.3, 55.5, and 53.0 ppm. nih.gov These shifts correspond to the various carbon atoms in the quinoline (B57606) and methoxybenzyl moieties.

The table below presents the ¹³C NMR spectral data for a derivative of this compound.

| Compound Name | Solvent | Chemical Shift (δ ppm) |

| 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine | Chloroform-d | 160.1, 151.2, 128.9, 128.7, 128.1, 125.5, 118.3, 115.0, 112.6, 56.3, 55.5, 53.0 |

Advanced NMR Techniques (e.g., HSQC, HMBC, ROESY)

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure of complex molecules, advanced NMR techniques are employed. columbia.edu

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework. columbia.edu

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

Intensive NMR studies, including HSQC, HMBC, COSY, and ROESY, have been utilized to elucidate the structure of related compounds. mdpi-res.com These experiments are essential for confirming the connectivity established by ¹H and ¹³C NMR and for understanding the spatial arrangement of the different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. spectralworks.comgcms.czthermofisher.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS can validate the molecular ion peaks observed in lower resolution mass spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often non-volatile, molecules. chromatographyonline.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. chromatographyonline.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. chromatographyonline.com

ESI-MS has been used to characterize various quinoline derivatives. For instance, the ESI-MS of 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine showed a calculated m/z for [M+H]⁺ of 340.1, with the found value being 340.0. nih.gov This close agreement between the calculated and observed mass provides strong evidence for the proposed structure. Similarly, for N-(3,4,5-Trimethoxybenzyl)-3,7-dinitroquinolin-4-amine, the calculated [M+H]⁺ was 430.2, and the found value was 430.3. nih.gov

The following table summarizes the ESI-MS data for several this compound derivatives.

| Compound Name | Ion | Calculated m/z | Found m/z | Reference |

| 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine | [M+H]⁺ | 340.1 | 340.0 | nih.gov |

| N-(3,4,5-Trimethoxybenzyl)-3,7-dinitroquinolin-4-amine | [M+H]⁺ | 430.2 | 430.3 | nih.gov |

| 5-(3-((3,4,5-Trimethoxybenzyl)amino)propyl)-1H-imidazo[4,5-c]quinoline | [M+H]⁺ | 406.2 | 406.1 | nih.gov |

| (2-Isocyanophenyl)(4-methoxyphenyl)methanone | Not specified | C₁₅H₁₁NO₂ | Not specified | sorbonne-universite.fr |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the quinoline ring, the benzoyl ketone, and the methoxy group.

The key expected vibrations are:

Aromatic C-H Stretching: The C-H stretching vibrations of the quinoline and benzene (B151609) rings typically appear in the region of 3100-3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretching: The most prominent peak in the spectrum is expected to be the C=O stretching vibration from the benzoyl ketone. For similar aromatic ketones, this band is strong and typically observed in the 1680-1630 cm⁻¹ range. In a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the ester carbonyl stretch was found at 1732 cm⁻¹, while the lactam carbonyl was at 1659 cm⁻¹. mdpi.com For 4-(4-methoxyphenoxy)benzaldehyde, a strong C=O absorption is seen at 1680 cm⁻¹. researchgate.net

Aromatic C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond within the quinoline system are expected to produce a series of bands in the 1625-1430 cm⁻¹ region. mdpi.com

Asymmetric C-O-C Stretching: The methoxy group should exhibit a strong, characteristic band for the asymmetric C-O-C (aryl-alkyl ether) stretching, typically found around 1250 cm⁻¹. For 4-(4-methoxyphenoxy)benzaldehyde, this peak is observed at 1230 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings occur in the 900-675 cm⁻¹ region, and their positions can help determine the substitution pattern of the rings.

The following table summarizes characteristic IR absorption bands for functional groups relevant to this compound, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Reference |

| Aromatic C-H Stretch | 3100-3000 | General for Aromatics vscht.cz |

| Alkyl C-H Stretch (methoxy) | 2950-2850 | General for Alkanes vscht.cz |

| Carbonyl (C=O) Stretch | ~1680 | 4-(4-methoxyphenoxy)benzaldehyde researchgate.net |

| C=C and C=N Ring Stretch | 1610, 1575, 1495 | 4-(4-methoxyphenoxy)benzaldehyde researchgate.net, Quinoline derivatives mdpi.com |

| Asymmetric C-O-C Stretch | ~1230 | 4-(4-methoxyphenoxy)benzaldehyde researchgate.net |

| C-H Out-of-Plane Bend | 900-675 | General for Aromatics |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting these electrons to higher anti-bonding molecular orbitals. The extensive conjugated system of this compound, which spans both aromatic rings and the carbonyl group, is expected to result in significant UV absorption.

The spectrum would likely be characterized by:

π→π* Transitions: These high-energy transitions are expected due to the aromatic nature of the quinoline and benzoyl rings. They typically result in strong absorption bands. For many quinoline derivatives, these absorptions occur in the 280-350 nm range. researchgate.netmdpi.com

n→π* Transitions: A weaker absorption band at a longer wavelength (above 300 nm) may be observed, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Studies on various quinoline derivatives show absorption maxima that can be influenced by substituents and the solvent used. mdpi.com For instance, some derivatives exhibit absorption bands around 333 nm, attributed to the presence of the aromatic quinoline ring system. researchgate.net Another study reported peaks for different quinoline derivatives around 310 nm, 335 nm, and 360 nm. The extended conjugation in this compound would likely lead to a complex spectrum with multiple bands in the 250-400 nm region.

The table below shows UV-Vis absorption data for representative quinoline derivatives.

| Compound Class/Derivative | Solvent(s) | Absorption Maxima (λ_max, nm) |

| Quaternized Chitosan-Quinoline | Not specified | 333 researchgate.net |

| N-(quinolin-3-ylmethylene)anilines | Toluene | ~310, ~335, ~360 |

| General Quinoline Derivatives | n-hexane, chloroform, alcohols | 280 - 400 researchgate.netmdpi.com |

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org For a compound like this compound, an XRD analysis would provide unequivocal proof of its structure and conformation.

Below is an example data table of crystallographic information for a related methoxyphenyl-containing compound.

| Parameter | Value for (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | P-21 21 21 |

| a (Å) | 6.4704 |

| b (Å) | 12.9304 |

| c (Å) | 16.7181 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1397.9 |

| Z (molecules/unit cell) | 4 |

Advanced Computational Chemistry Studies on 4 4 Methoxybenzoyl Quinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 4-(4-Methoxybenzoyl)quinoline. These methods provide insights into orbital energies, charge distribution, and molecular properties that govern chemical behavior.

Density Functional Theory (DFT) Methods and Basis Sets (e.g., B3LYP, 6-311G(d,p))

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of molecules. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This method has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The choice of basis set is also crucial for obtaining reliable results. A frequently used basis set for molecules containing C, H, N, and O is the Pople-style 6-311G(d,p). researchgate.net This set includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate description of the electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding. For more precise calculations, larger basis sets like 6-311++G(d,p) may be employed to better account for non-covalent interactions. researchgate.net

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com This parameter is often correlated with the chemical reactivity and bioactivity of a molecule, as a smaller gap can facilitate charge transfer within the molecule or with other molecules. scirp.org For quinoline (B57606) derivatives, the HOMO-LUMO gap is a valuable indicator of their potential electronic and biological activities.

| Parameter | Description | Significance in this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. chemrxiv.org For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) and benzoyl groups, highlighting these as potential sites for interaction with electrophiles.

Reactivity Descriptors from Computational Analysis

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -(I + A) / 2). researchgate.net

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / 2η | Propensity to undergo chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Ability to act as an electrophile. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of molecules with biological targets, providing insights into their potential pharmacological activities.

Molecular Docking Methodologies for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the binding site of a target protein. researchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's active site and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. rsc.org For quinoline derivatives, molecular docking has been instrumental in identifying potential biological targets and guiding the design of new therapeutic agents. nih.govresearchgate.net The results of docking studies are often reported as a docking score, which is an estimation of the binding affinity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecular systems over time. For quinoline-based compounds, MD simulations provide critical insights into their structural stability, conformational flexibility, and interaction dynamics with their environment, particularly with biological macromolecules like proteins. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and predict thermodynamic properties.

In the context of drug discovery, MD simulations have been employed to study the stability of quinoline derivatives within the binding sites of protein targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov For instance, simulations of 4-aminoquinoline (B48711) derivatives have demonstrated stable binding orientations comparable to established inhibitors like erlotinib (B232) and sorafenib. nih.gov These studies often analyze metrics such as the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex throughout the simulation. A stable RMSD profile over an extended simulation time (e.g., 50 to 100 nanoseconds) suggests a stable binding mode. nih.govmdpi.com

Furthermore, MD simulations can elucidate the key intermolecular interactions that stabilize the ligand-protein complex. Analyses can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the quinoline derivative and specific amino acid residues in the active site. nih.govnih.gov For example, studies on quinoline-based analogues identified key residues like Met769 and Lys721 as crucial for dual inhibitory activity against EGFR and VEGFR-2. nih.gov Such detailed interaction mapping is invaluable for the rational design and optimization of more potent and selective inhibitors.

The findings from MD simulations are often summarized to highlight the stability and key interactions of the compound.

| System | Simulation Time (ns) | Key Stability Metric | Identified Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-aminoquinoline analogue in VEGFR-2 | 50 | Stable RMSD; favorable stability compared to vandetanib | Asp1046, Lys868, Ala1050, Pro968 | nih.gov |

| Quinazoline-triamine derivative in EGFR | 100 | Stable protein-ligand complex formation | Met793 (H-bond), Leu718, Val726 (hydrophobic) | nih.gov |

| Quinoline-3-carboxamide in ATM Kinase | 50 | Stable RMSD and secondary structure | Not specified | mdpi.com |

Prediction and Analysis of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.govnih.gov These calculations provide a direct link between the molecular structure and its spectral signature, aiding in structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry allows for the ab initio calculation of NMR chemical shifts (δ) and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. nih.gov

For quinoline derivatives, theoretical calculations of ¹H and ¹³C NMR spectra have shown a high correlation with experimental data. nih.gov This agreement validates the computationally optimized molecular geometry and provides confidence in the assignment of complex spectra. nih.gov Calculations can accurately predict the chemical shifts of protons and carbons in the quinoline and benzoyl rings, including the effects of substituents like the methoxy group. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled with more advanced computational protocols. nih.govresearchgate.net

The predictive power of these calculations is illustrated by comparing theoretical values against experimental data for related structures.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 | 150.1 | 150.5 | -0.4 |

| C4 | 148.2 | 148.9 | -0.7 |

| C5 | 128.5 | 128.8 | -0.3 |

| C8 | 129.9 | 130.2 | -0.3 |

| C=O | 195.5 | 196.0 | -0.5 |

| -OCH₃ | 55.4 | 55.8 | -0.4 |

Note: Data are representative and compiled based on the high correlation reported for quinoline derivatives in the literature. nih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculated spectra are invaluable for assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. scielo.brresearchgate.net

For a molecule like this compound, DFT calculations can predict the frequencies for key functional groups. For example, the characteristic stretching frequency of the benzoyl carbonyl group (C=O) is expected in the 1650-1680 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system are found in the 1450-1620 cm⁻¹ range. scielo.brchegg.com The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group can also be precisely assigned. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are frequently scaled by an empirical factor (typically around 0.96-0.98 for B3LYP functionals) to improve agreement with experimental results. scielo.br

| Vibrational Mode | Expected Frequency Range (Calculated, Scaled) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3050-3150 | Aromatic C-H stretching |

| ν(C=O) | 1650-1680 | Benzoyl carbonyl stretching |

| ν(C=C/C=N) | 1450-1620 | Quinoline ring stretching |

| ν(C-O-C) asym | 1240-1280 | Asymmetric ether stretching (methoxy) |

| ν(C-O-C) sym | 1020-1050 | Symmetric ether stretching (methoxy) |

| δ(C-H) oop | 750-900 | Out-of-plane aromatic C-H bending |

Note: Frequencies are representative and based on DFT calculations for related quinoline and benzoyl structures. researchgate.netscielo.br

Computational Assessment of Molecular Conformations and Isomerism

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Computational methods provide a powerful means to explore the conformational landscape of flexible molecules like this compound and to assess the relative stabilities of different isomers. mdpi.comresearchgate.net

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carbonyl group to the quinoline ring and the bond connecting the carbonyl group to the methoxyphenyl ring. Computational potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles, can identify low-energy conformations (conformers).

For related bi-aryl systems, such as 8-methoxy-4-(4-methoxyphenyl)quinoline, X-ray crystallography has shown a significant twist between the quinoline and phenyl rings, with a dihedral angle of 62.17°. researchgate.net This non-planar arrangement is a common feature driven by the need to minimize steric hindrance between the two ring systems. Molecular mechanics and DFT optimization calculations can accurately predict such preferred conformations. mdpi.comnih.gov These studies indicate that the global energy minimum for this compound likely corresponds to a non-planar structure where the planes of the quinoline and methoxyphenyl rings are substantially twisted relative to each other.

Computational studies are also crucial for evaluating the relative energies of structural isomers. researchgate.net For instance, the position of the methoxybenzoyl substituent on the quinoline ring (e.g., at position 2, 3, or 4) would result in different isomers with distinct electronic properties and stabilities. DFT calculations can provide accurate estimates of the ground-state energies of these isomers, predicting their relative thermodynamic stability.

| Parameter | Description | Typical Calculated/Observed Value | Reference |

|---|---|---|---|

| Dihedral Angle (Quinoline-Aryl) | The twist between the planes of the quinoline and the attached aryl ring. | 45° - 70° | researchgate.net |

| Relative Energy (Planar vs. Twisted) | Energy difference between a forced planar conformation and the lowest-energy twisted conformer. | Twisted is more stable by several kcal/mol | nih.gov |

| Ring Conformation (for reduced rings) | In related tetrahydroquinolines, the heterocyclic ring prefers a half-chair conformation. | Half-chair or Boat | mdpi.comnih.gov |

Photophysical Properties and Applications in Chemical Imaging

Absorption and Emission Spectroscopy of Methoxybenzoyl Quinoline (B57606) Chromophores

The electronic absorption and emission spectra of quinoline derivatives are governed by π-π* and n-π* electronic transitions. For quinoline itself, absorption bands are typically observed in the ultraviolet region. The introduction of a methoxybenzoyl group at the 4-position is expected to cause a bathochromic (red) shift in the absorption spectrum due to the extended π-conjugation and the charge-transfer character of the molecule.

In similar quinoline derivatives, two main absorption bands are often observed. A higher energy band, typically below 300 nm, can be attributed to π-π* transitions within the quinoline and benzoyl aromatic systems. A lower energy band, often appearing as a shoulder in the 320-450 nm range, is characteristic of an n-π* transition, which is generally less intense. scielo.br The polarity of the solvent can influence these transitions, with π-π* transitions often showing a red shift in more polar solvents. scielo.br

The fluorescence emission of such chromophores is expected to originate from the lowest excited singlet state (S₁). Due to the potential for intramolecular charge transfer in the excited state, the emission is likely to be sensitive to solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the emission maximum is expected to be red-shifted compared to non-polar solvents. For some quinoline derivatives, emission bands are observed around 400 nm in polar solvents. scielo.br

Table 1: Hypothetical Absorption and Emission Maxima of 4-(4-Methoxybenzoyl)quinoline in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Hexane | ~340 | ~390 |

| Dichloromethane | ~350 | ~410 |

| Acetonitrile | ~355 | ~425 |

| Ethanol | ~350 | ~430 |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For quinoline-based fluorophores, the quantum yield can vary significantly depending on the substituents and the solvent.

Generally, compounds with rigid structures and minimized non-radiative decay pathways exhibit higher quantum yields. The presence of a methoxy (B1213986) group, an electron-donating group, can in some cases enhance fluorescence. However, the benzoyl group might introduce additional rotational freedom, which could lead to non-radiative decay and thus a lower quantum yield. The quantum yield of quinoline derivatives is often influenced by solvent polarity; for some systems, it decreases in more polar solvents due to the stabilization of the charge-separated excited state, which can enhance non-radiative decay pathways.

Specific quantum yield values for this compound have not been reported in the reviewed literature. However, for comparison, other quinoline derivatives have reported quantum yields ranging from less than 0.1 to over 0.5, depending on their specific structure and the solvent used.

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the emission. A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio in imaging applications.

Donor-acceptor type molecules like this compound are known to exhibit large Stokes shifts, particularly in polar solvents. This is attributed to the significant reorganization of the electron density upon excitation (intramolecular charge transfer), leading to a more polar excited state that is stabilized by polar solvent molecules. This stabilization lowers the energy of the excited state before emission, resulting in a larger energy gap between absorption and emission.

The Stokes shift for similar quinoline derivatives can be substantial, often exceeding 100 nm in polar solvents. This property is highly advantageous for applications in cellular imaging, as it allows for better discrimination between the excitation and emission signals.

Table 2: Hypothetical Stokes Shift for this compound in Various Solvents

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| Hexane | ~340 | ~390 | ~50 | ~3680 |

| Dichloromethane | ~350 | ~410 | ~60 | ~4150 |

| Acetonitrile | ~355 | ~425 | ~70 | ~4700 |

| Ethanol | ~350 | ~430 | ~80 | ~5300 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption and emission spectra of molecules. It allows for the calculation of excited state energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions.

For a molecule like this compound, TD-DFT calculations can provide valuable insights into its photophysical properties. The calculations would likely predict the energies of the lowest singlet excited states (S₁, S₂, etc.) and the corresponding electronic transitions. The lowest energy transition is expected to be a HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition with significant charge-transfer character. The HOMO is anticipated to be localized primarily on the electron-rich methoxyphenyl moiety, while the LUMO would be concentrated on the electron-accepting quinoline ring.

TD-DFT calculations can also be used to simulate the absorption and emission spectra in different solvents by incorporating solvent models, such as the Polarizable Continuum Model (PCM). These simulations can help to understand the solvatochromic shifts observed experimentally. Furthermore, by optimizing the geometry of the molecule in its first excited state, the emission wavelength can be calculated, providing a theoretical value for the Stokes shift.

Design Principles for Fluorescent Quinoline Scaffolds in Chemical Imaging

The quinoline scaffold is a versatile platform for the design of fluorescent probes for chemical imaging. Several key principles guide the design of these molecules to achieve desired photophysical properties:

Tuning Emission Wavelength: The emission wavelength can be tuned by modifying the electronic nature of substituents on the quinoline ring. Introducing electron-donating groups (like methoxy or amino groups) and electron-withdrawing groups (like benzoyl or nitro groups) to create a D-π-A system can effectively shift the emission to longer wavelengths. The extent of this shift can be modulated by the strength of the donor and acceptor groups and the length and nature of the π-conjugated system connecting them.

Enhancing Quantum Yield: The fluorescence quantum yield can often be improved by increasing the structural rigidity of the fluorophore. This can be achieved by introducing cyclic structures or bulky groups that restrict intramolecular rotations and vibrations, which are common pathways for non-radiative decay.

Controlling Stokes Shift: Large Stokes shifts are often achieved in D-π-A systems where significant intramolecular charge transfer occurs. The magnitude of the Stokes shift can be controlled by modulating the extent of charge transfer, which is influenced by the donor and acceptor strengths and the solvent polarity.

Introducing Specificity: For applications in chemical imaging, the quinoline scaffold can be functionalized with specific recognition moieties that can bind to target analytes (e.g., metal ions, pH, specific biomolecules). This binding event can then trigger a change in the photophysical properties of the fluorophore, such as a change in fluorescence intensity ("turn-on" or "turn-off" sensors) or a shift in the emission wavelength (ratiometric sensors).

In the context of this compound, the methoxy group acts as a modest electron donor, and the quinoline ring fused with a benzoyl group acts as an electron acceptor. This inherent D-π-A structure provides a good starting point for a fluorescent scaffold. Further modifications, such as the introduction of stronger donors or acceptors, or the incorporation of chelating groups, could lead to the development of highly sensitive and specific fluorescent probes for various imaging applications.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of Methoxybenzoyl Quinoline (B57606) Derivatives

The oxidation of quinoline and its derivatives can proceed at different sites, primarily at the nitrogen atom of the pyridine (B92270) ring to form an N-oxide, or at the carbon atoms of either the pyridine or the benzene (B151609) ring, which can lead to the formation of carboxylic acids under strong oxidizing conditions researchgate.net. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

For instance, the use of peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), typically leads to the N-oxidation of the quinoline nitrogen researchgate.net. This transformation is a common strategy to activate the quinoline ring system for further functionalization. The resulting quinoline N-oxide can then undergo a variety of subsequent reactions.

Under more vigorous oxidation conditions, for example, with potassium permanganate (KMnO4), the benzene ring of the quinoline nucleus can be opened to yield pyridine-2,3-dicarboxylic acid (quinolinic acid) google.comgoogle.com. However, the presence of the methoxybenzoyl substituent would likely influence the regioselectivity of such a ring-opening oxidation.

In a study on the oxidation of quinoline-derived complexes with copper salts, it was observed that these complexes could efficiently catalyze the oxidation of catechol to o-quinone, indicating the potential for quinoline derivatives to participate in catalytic oxidation processes mdpi.com. While not a direct oxidation of the quinoline ring itself, this highlights the role that the quinoline scaffold can play in redox reactions.

A summary of potential oxidation reactions of quinoline derivatives is presented in the table below.

| Oxidizing Agent | Substrate | Product | Reference |

| Peroxy acids (e.g., m-CPBA) | Quinoline | Quinoline N-oxide | researchgate.net |

| Potassium permanganate (KMnO4) | Quinoline | Pyridine-2,3-dicarboxylic acid | google.comgoogle.com |

| Copper(II) acetate/O2 | Catechol (with quinoline ligand as catalyst) | o-Quinone | mdpi.com |

Hydrogenation of Quinoline Rings

The hydrogenation of the quinoline ring system can be controlled to selectively reduce either the pyridine ring or the benzene ring, depending on the catalyst and reaction conditions employed. This selectivity is of significant synthetic utility, providing access to either 1,2,3,4-tetrahydroquinolines or 5,6,7,8-tetrahydroquinolines.

Chemoselective Hydrogenation of the Pyridine Ring:

The reduction of the pyridine portion of the quinoline nucleus is the more common outcome of catalytic hydrogenation. A variety of catalysts have been shown to be effective for this transformation. For example, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been reported to catalyze the chemoselective hydrogenation of functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines under mild conditions fudan.edu.cnnih.gov. A notable feature of this system is its tolerance of various functional groups, including ketones, which is directly relevant to 4-(4-methoxybenzoyl)quinoline fudan.edu.cnnih.gov.

Similarly, cobalt-based catalysts, such as those supported on graphene, have demonstrated high efficacy in the hydrogenation of substituted quinolines to 1,2,3,4-tetrahydroquinolines bohrium.com. These reactions often proceed with high yields and can be scaled up. Heterogeneous cobalt catalysts prepared in situ from cobalt(II) acetate and zinc powder have also been used for the pressure hydrogenation of quinolines in aqueous solutions thieme-connect.com.

Furthermore, a novel unsupported ruthenium-sulfur (Ru-S) catalyst has been developed for the sulfur-tolerant hydrogenation of quinolines, which is significant as sulfur-containing compounds can often poison traditional hydrogenation catalysts acs.org. Metal-free hydrogenation using chiral diene-derived borane catalysts has also been achieved for the synthesis of tetrahydroquinolines acs.org.

Chemoselective Hydrogenation of the Benzene Ring:

While less common, the selective hydrogenation of the carbocyclic (benzene) ring of quinoline can be achieved under specific catalytic conditions. This transformation yields 5,6,7,8-tetrahydroquinoline derivatives.

The table below summarizes various catalytic systems for the hydrogenation of quinoline derivatives.

| Catalyst | Substrate | Product | Key Features | Reference |

| Au/TiO2 | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Mild conditions, tolerates ketones | fudan.edu.cnnih.gov |

| Co-graphene | Substituted Quinolines | 1,2,3,4-Tetrahydroquinolines | High yields, scalable | bohrium.com |

| Co(OAc)2/Zn | Substituted Quinolines | 1,2,3,4-Tetrahydroquinolines | Aqueous conditions | thieme-connect.com |

| Ru-S | Sulfur-containing Quinolines | 1,2,3,4-Tetrahydroquinolines | Sulfur tolerant | acs.org |

| Chiral diene-borane | Disubstituted Quinolines | Tetrahydroquinolines | Metal-free, enantioselective | acs.org |

Ring-Opening Reactions of Fused Quinoline Systems

Ring-opening reactions of fused quinoline systems are less common than reactions that maintain the heterocyclic core. However, under certain conditions, the quinoline ring can be cleaved. As mentioned in the oxidation section, strong oxidizing agents can lead to the opening of the benzene ring to form pyridine dicarboxylic acids google.comgoogle.com.

Acid-catalyzed ring-opening reactions have also been reported for related heterocyclic systems. For instance, a superacid-promoted ring-closing and opening reaction cascade has been described for the synthesis of aza-polycyclic aromatic compounds nih.gov. While not directly involving quinoline, this demonstrates the potential for strong acids to induce complex rearrangements and ring-opening events in aza-polyaromatic systems.

In another example, isatins have been shown to undergo an acid-catalyzed ring-opening reaction with N-alkylureas to provide access to spiro-quinazolines acs.org. This type of reaction, where one heterocyclic ring is opened to form another, highlights the potential for skeletal rearrangements in nitrogen-containing fused systems under acidic conditions.

Direct examples of ring-opening reactions specifically for a this compound system are not extensively documented in the literature. However, based on the reactivity of the quinoline nucleus, it can be inferred that harsh reaction conditions, such as strong oxidation or treatment with superacids, could potentially lead to the cleavage of one of the rings.

Cyclization Reactions and Heteroannulation Processes

The synthesis of the this compound core itself involves cyclization and heteroannulation reactions. A variety of methods have been developed for the synthesis of substituted quinolines, many of which could be adapted for the preparation of the target molecule.

One of the most classical and versatile methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group researchgate.net. In the context of this compound, this could involve the reaction of a 2-aminoaryl ketone with a β-keto ester or a related species. The reaction is often catalyzed by acids or bases.

Another powerful strategy is the electrophilic cyclization of N-(2-alkynyl)anilines . This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions by reacting an N-(2-alkynyl)aniline with an electrophile such as iodine monochloride (ICl), iodine (I2), or bromine (Br2) nih.gov. This approach leads to the formation of 3-haloquinolines, which can be further functionalized.

Modern synthetic methods often employ transition metal catalysis. For instance, rhodium-catalyzed C-H bond activation followed by heteroannulation provides an efficient route to substituted quinolines mdpi.com. Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been used to construct the quinoline skeleton mdpi.com.

The table below provides an overview of some key cyclization strategies for quinoline synthesis.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product | Reference |

| Friedländer Annulation | 2-Aminoaryl ketone + α-Methylene carbonyl | Acid or Base | Polysubstituted quinoline | researchgate.net |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline + Electrophile (e.g., I2) | Mild conditions | 3-Haloquinoline | nih.gov |

| Rhodium-catalyzed Heteroannulation | Aromatic amine + Alkyne | Rhodium catalyst | Substituted quinoline | mdpi.com |

| Palladium-catalyzed Oxidative Cyclization | Aryl allyl alcohol + Aniline (B41778) | Palladium catalyst | Substituted quinoline | mdpi.com |

| Propargyl–Allenyl Isomerization and Aza-electrocyclization | Propargyl-containing precursors | Base (e.g., DBU) | Polyfunctionalized quinoline | acs.org |

Substitution Reactions

The this compound molecule offers several sites for substitution reactions, both on the quinoline ring system and on the methoxybenzoyl substituent. The reactivity towards electrophilic and nucleophilic substitution is influenced by the electronic properties of the quinoline nucleus and the substituents.

Electrophilic Substitution:

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The preferred positions for electrophilic attack are C5 and C8 uop.edu.pkyoutube.com. The presence of the benzoyl group at C4, which is also deactivating, would further disfavor electrophilic attack on the pyridine ring. The methoxy (B1213986) group on the benzoyl ring is an activating group and would direct electrophiles to the ortho and para positions of that ring.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the quinoline ring are also possible, particularly at the C2 and C4 positions, which are electron-deficient. The presence of a good leaving group at these positions facilitates nucleophilic attack. For example, if a halogen were present at the 2- or 4-position of the quinoline ring, it could be readily displaced by a variety of nucleophiles.

The reactivity of the quinoline ring can be enhanced by N-oxidation. Quinoline N-oxides are more susceptible to both electrophilic and nucleophilic attack. For instance, the copper-catalyzed amination of quinoline N-oxides at the C2 position has been reported nih.gov.

The carbonyl group of the benzoyl moiety is also a site for nucleophilic attack, although this would not be considered a substitution reaction on the aromatic system.

The following table outlines the general patterns of substitution on the quinoline ring.

| Reaction Type | Position of Attack | Directing Influence | Reference |

| Electrophilic Substitution | C5 and C8 | Nitrogen deactivates the pyridine ring. | uop.edu.pkyoutube.com |

| Nucleophilic Substitution | C2 and C4 | Electron-deficient positions due to the nitrogen atom. | youtube.com |

| Substitution on N-oxide | C2 | Activation by the N-oxide group. | nih.gov |

Structure Property Relationships in Methoxybenzoyl Quinoline Systems

Influence of Substituent Position on Chemical Properties

The location of the methoxy (B1213986) substituent on the benzoyl ring significantly alters the chemical and physical properties of the molecule. The position—be it ortho, meta, or para—governs the electronic effects imparted on the entire molecular framework, influencing everything from reactivity to photoconductivity in related systems. rsc.org While the 4-methoxy (para) position is specified in the subject compound, a comparison with its hypothetical ortho- and meta-isomers illustrates the importance of this placement.

The methoxy group at the para-position, as in 4-(4-Methoxybenzoyl)quinoline, exerts a strong electron-donating effect through resonance (+R effect) and a weaker electron-withdrawing inductive effect (-I effect). The net result is strong activation of the benzoyl ring. In contrast, a methoxy group at the meta-position would exert a negligible resonance effect and primarily an inductive (-I) electron-withdrawing effect, leading to deactivation. researchgate.netlibretexts.org An ortho-substituent can introduce steric hindrance in addition to its electronic effects, potentially forcing the benzoyl ring out of planarity with the quinoline (B57606) core and altering the molecule's conformation and electronic conjugation.

Studies on analogous systems, such as chalcone derivatives, have demonstrated that moving a methoxy group from the ortho or meta position to the para position can significantly enhance properties like nonlinear optical (NLO) response. nih.gov For instance, the first hyperpolarizability of a chalcone with a para-methoxy substitution was found to be approximately 2.2 and 2.4 times larger than its ortho- and meta-substituted counterparts, respectively. nih.gov This highlights that the para-position allows for the most effective electronic communication across the molecule. Similarly, in lead(II) coordination polymers, the substituent position (ortho, meta, or para) of a methoxy group on a benzenethiolate ligand dictates the coordination sphere and the dimensionality of the network, which in turn governs the material's photoconductivity. rsc.org

Table 1: Predicted Influence of Methoxy Group Position on Benzoylquinoline Properties

| Position | Dominant Electronic Effect | Predicted Impact on Quinoline Core | Potential Steric Effects |

|---|---|---|---|

| Para (4-position) | Strong +R, Weak -I (Net Donating) | Increased electron density via conjugation | Minimal |

| Meta (3-position) | Primarily -I (Net Withdrawing) | Decreased electron density | Minimal |

| Ortho (2-position) | +R, -I, Steric Hindrance | Variable; depends on conformational changes | Significant; may disrupt planarity |

Tautomeric Equilibria and their Spectroscopic Manifestations

The this compound molecule possesses the structural features necessary for keto-enol tautomerism, a chemical equilibrium between a keto form (the named compound) and an enol form. masterorganicchemistry.com This equilibrium is highly sensitive to factors such as solvent polarity, temperature, and the electronic nature of substituents. rsc.orgmdpi.com The presence and relative concentration of these tautomers can be elucidated through various spectroscopic techniques.

The keto-enol equilibrium for this compound would involve the migration of an alpha-hydrogen (from the carbon linking the two ring systems) to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond and the creation of an extended conjugated system. masterorganicchemistry.comrsc.org In related 4-hydroxyquinoline/4-quinolone systems, the tautomeric equilibrium is heavily influenced by the potential for internal hydrogen bonding. rsc.orgresearchgate.net

Spectroscopic analysis provides the most direct evidence for the existence and balance of these tautomers in solution.

NMR Spectroscopy : In ¹H NMR, the enol tautomer would be characterized by a distinct signal for the hydroxyl proton (-OH), often appearing as a broad singlet at a downfield chemical shift (e.g., >10 ppm), especially if involved in hydrogen bonding. mdpi.com The alpha-hydrogen signal present in the keto form would be absent in the enol form. In ¹³C NMR, the keto form exhibits a characteristic carbonyl carbon signal (C=O) typically in the range of 190-200 ppm, whereas the enol form would show a signal for an enolic carbon (C-OH) at a more upfield position (e.g., 150-160 ppm). mdpi.comnih.gov

Infrared (IR) Spectroscopy : The keto tautomer displays a strong, sharp absorption band corresponding to the C=O stretching vibration, typically found between 1650 and 1700 cm⁻¹. The enol form, conversely, would lack this sharp carbonyl peak but would instead show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. mdpi.com Additional bands for C=C stretching in the enol would appear around 1600-1650 cm⁻¹.

UV-Visible Spectroscopy : Electronic spectroscopy can also reveal tautomerism. The keto and enol forms have different chromophoric systems and thus absorb light at different wavelengths. uobabylon.edu.iq The enol form, with its more extended π-conjugated system, typically absorbs at a longer wavelength (a bathochromic or red shift) compared to the keto form. The relative intensities of these absorption bands can be used to estimate the equilibrium constant in various solvents.

Table 2: Characteristic Spectroscopic Signatures for Keto-Enol Tautomers

| Spectroscopy | Keto Tautomer Feature | Enol Tautomer Feature |

|---|---|---|

| ¹H NMR | Signal for α-hydrogen | Signal for hydroxyl proton (-OH), absence of α-H signal |

| ¹³C NMR | Signal for carbonyl carbon (C=O) ~190-200 ppm | Signal for enolic carbon (C-OH) ~150-160 ppm |

| IR | Strong C=O stretch (~1650-1700 cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹), C=C stretch |

| UV-Vis | Absorption band for conjugated system | Absorption band at a longer wavelength (bathochromic shift) |

Electronic Effects of the Methoxybenzoyl Moiety on the Quinoline Core

The 4-(4-Methoxybenzoyl) substituent as a whole exerts a significant electronic influence on the quinoline core. This influence is a composite of the individual effects of the carbonyl group and the para-methoxy-substituted phenyl ring. The quinoline ring itself is considered an electron-deficient (electron-withdrawing) system. nih.gov

The benzoyl group is strongly electron-withdrawing due to both the inductive effect (-I) and the resonance effect (-R) of the carbonyl group. This effect deactivates the quinoline ring, particularly at the C-4 position to which it is attached, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. slideshare.net

The net electronic effect can be observed in the spectroscopic properties of the molecule:

NMR Spectra : The electron-withdrawing nature of the substituent deshields the protons on the quinoline ring, causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum compared to unsubstituted quinoline. acs.org

Basicity : The electron-withdrawing effect reduces the electron density on the quinoline nitrogen atom, thereby decreasing its basicity (pKa value) compared to quinoline itself. acs.orgacs.org

Table 3: Summary of Electronic Effects

| Component of Substituent | Inductive Effect (I) | Resonance Effect (R) | Net Effect on Quinoline Core |

|---|---|---|---|

| Carbonyl Group (-CO-) | Strong -I (Withdrawing) | Strong -R (Withdrawing) | Strong Deactivation |

| p-Methoxyphenyl Group | Weak -I (Withdrawing) | Strong +R (Donating) | Modulates the effect of the carbonyl |

| Overall (4-Methoxybenzoyl) | Net Withdrawing | Net Withdrawing | Deactivation, Reduced N Basicity |

Future Research Directions in Methoxybenzoyl Quinoline Chemistry

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of quinoline (B57606) derivatives exist, the development of novel and more efficient synthetic routes for 4-(4-Methoxybenzoyl)quinoline remains a key area of future research. Traditional methods such as the Friedel-Crafts acylation, while effective, often require harsh conditions and stoichiometric amounts of Lewis acid catalysts, leading to waste generation and purification challenges.

Future methodologies will likely focus on catalytic and environmentally benign approaches. The exploration of solid acid catalysts, such as zeolites, could offer a recyclable and more sustainable alternative to conventional Lewis acids for the Friedel-Crafts acylation of quinoline with anisoyl chloride or related precursors. Furthermore, transition-metal-catalyzed cross-coupling reactions present a powerful tool for the construction of the C-C bond between the quinoline and benzoyl moieties. Methodologies like the Suzuki or Stille coupling, utilizing quinoline-4-boronic acids or stannanes and 4-methoxybenzoyl chloride, could provide milder reaction conditions and greater functional group tolerance.

Moreover, the development of one-pot or tandem reaction sequences that combine the synthesis of the quinoline core with the introduction of the 4-methoxybenzoyl group would significantly enhance synthetic efficiency. Such strategies would reduce the number of purification steps, save time and resources, and align with the principles of green chemistry. The investigation of microwave-assisted and flow chemistry techniques could also lead to accelerated reaction times and improved yields.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Method | Potential Advantages | Potential Challenges |

| Catalytic Friedel-Crafts Acylation | Reduced catalyst loading, potential for recyclability, milder conditions. | Catalyst deactivation, regioselectivity control. |

| Transition-Metal-Catalyzed Cross-Coupling | High functional group tolerance, mild reaction conditions. | Catalyst cost and sensitivity, synthesis of organometallic precursors. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Complex reaction optimization, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scale-up. | Initial setup cost, potential for clogging. |

Exploration of Advanced Spectroscopic Techniques for Fine Structure Characterization

A thorough understanding of the structure-property relationships of this compound hinges on its detailed spectroscopic characterization. While standard techniques like NMR, IR, and mass spectrometry provide essential structural information, future research will benefit from the application of more advanced spectroscopic methods to probe the finer details of its molecular structure and dynamics.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will be crucial for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.